molecular formula C39H53N9O14S B3031255 epsilon-Amanitin CAS No. 21705-02-2

epsilon-Amanitin

Cat. No.: B3031255
CAS No.: 21705-02-2
M. Wt: 904 g/mol
InChI Key: OFILNAORONITPV-UHFFFAOYSA-N
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Description

Epsilon-Amanitin (ε-Amanitin) is a cyclic peptide and an amatoxin . Amatoxins are found in several members of the mushroom genus Amanita . The oral LD50 of ε-amanitin is approximately 0.1 mg/kg .


Synthesis Analysis

The synthesis of amanitin analogs has been reported in the literature . A novel, rationally-designed bioactive analog and constitutional isomer of α-amanitin, 5′-hydroxy-6′-deoxy-amanitin, has been synthesized . This synthesis met the challenge of diastereoselective sulfoxidation by presenting two high-yielding and diastereoselective sulfoxidation approaches .


Molecular Structure Analysis

This compound has a molecular formula of C39H53N9O14S . Its average mass is 903.955 Da and its monoisotopic mass is 903.343262 Da .


Chemical Reactions Analysis

Amatoxins, including ε-amanitin, are potent and selective inhibitors of RNA polymerase II . They have been used to probe RNA pol II-catalysed transcription in eukaryotes .


Physical And Chemical Properties Analysis

This compound appears as a colorless, crystalline solid . It is soluble in water, ethanol, and methanol .

Scientific Research Applications

RNA Polymerase II Inhibition

  • Light-Activated Cell Death : Epsilon-Amanitin is synthesized in a novel form called "Ama-Flash," a photocaged amanitin analog. This form is non-toxic and can be pre-loaded into cells. Upon light activation, it inhibits RNA Polymerase II, leading to cell death. This has applications in targeted therapy and as a research tool (Matinkhoo et al., 2021).

  • Specific Inhibition of Nuclear RNA Polymerase II : this compound effectively inhibits RNA polymerase II in various species, including sea urchin, rat liver, and calf thymus. This inhibition is due to a specific interaction with the polymerase or a complex of DNA and polymerase II, making it a useful tool in molecular biology (Lindell et al., 1970).

Viral Research

  • Amanitins in Virus Research : this compound has been used to determine the genetic source of RNA polymerase transcribing viral genomes. It helps in understanding the virus-induced shut-off of host RNA synthesis, especially in the study of herpesvirus and papovavirus transcription (Campadelli-Fiume, 2005).

Cancer Research

  • RNA Polymerase II Degradation : In murine fibroblasts, exposure to alpha-amanitin triggered degradation of RNA polymerase II's largest subunit, RPB1. This discovery can have implications for understanding the irreversible transcriptional inhibition in cancer cells (Nguyen et al., 1996).

Antibody-Drug Conjugates

  • Tumor-Selective Apoptosis : Alpha-Amanitin has been used to create highly potent antibody-amanitin conjugates for tumor-selective apoptosis. This approach targets RNA polymerase II in cancer cells while minimizing liver toxicity, providing a novel direction in cancer therapy (Anderl et al., 2011).

Mechanism of Action

Target of Action

Epsilon-Amanitin (ε-Amanitin) is a cyclic peptide and a member of the amatoxin group, which are found in several members of the mushroom genus Amanita . The primary target of ε-Amanitin is RNA polymerase II . This enzyme plays a crucial role in the synthesis of messenger RNA (mRNA), a key molecule involved in the process of transcription, where genetic information from DNA is used to create mRNA for protein synthesis .

Mode of Action

Upon ingestion, ε-Amanitin binds to the RNA polymerase II enzyme, which completely prevents mRNA synthesis . This interaction interferes with the translocation of RNA and DNA needed to empty the site for the next round of RNA synthesis . By inhibiting RNA polymerase II, ε-Amanitin effectively halts the process of transcription, disrupting protein synthesis and leading to cell death .

Biochemical Pathways

The inhibition of RNA polymerase II by ε-Amanitin affects the fundamental process of transcription, which is part of the central dogma of molecular biology involving the conversion of DNA to RNA . This disruption affects various biochemical pathways that rely on the production of proteins for their function. For instance, it has been found that STT3B, an enzyme that adds sugar molecules to proteins, plays a part in α-amanitin toxicity .

Pharmacokinetics

It is known that ε-amanitin is soluble in water and ethanol, which may influence its absorption and distribution in the body . More research is needed to fully understand the ADME properties of ε-Amanitin and their impact on its bioavailability.

Result of Action

The binding of ε-Amanitin to RNA polymerase II prevents mRNA synthesis, leading to the cytolysis of hepatocytes (liver cells) and kidney cells . This results in severe liver and kidney injury, which can be fatal . The high lethality of ε-Amanitin is due to its potent inhibition of RNA polymerase II, causing cell death and organ failure .

Safety and Hazards

Epsilon-Amanitin is highly toxic. Upon ingestion, it can cause severe liver and kidney damage . The safety data sheet for α-Amanitin, a closely related compound, indicates that it is fatal if swallowed and may cause damage to organs through prolonged or repeated exposure .

Future Directions

Amatoxins, including ε-amanitin, have been studied for their potential use in targeted cancer therapy . They have been shown to kill cancer cells that are resistant to other treatments, including dormant tumor cells . The development of antibody-drug conjugates using amanitins as payloads is a promising area of research .

Biochemical Analysis

Biochemical Properties

Epsilon-Amanitin plays a significant role in biochemical reactions. It is an inhibitor of RNA polymerase II . Upon ingestion, it binds to the RNA polymerase II enzyme, which completely prevents mRNA synthesis .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It effectively causes cytolysis of hepatocytes (liver cells) and kidney cells . It has been shown that this compound-based drugs can kill cancer cells that are resistant to other treatments .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the RNA polymerase II enzyme, which completely prevents mRNA synthesis . This inhibition of RNA polymerase II is a well-acknowledged mechanism of this compound toxicity .

Temporal Effects in Laboratory Settings

It is known that this compound has extreme stability against heat, the acidic pH of the medium, and resistance to human and animal digestive enzymes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, the mouse liver TNF-mRNA increased, and hepatocyte apoptosis occurred after a high dose of this compound was given in an animal model .

Metabolic Pathways

This compound is involved in metabolic pathways that inhibit the activity of RNA polymerase II in the nucleus

Transport and Distribution

This compound acts in vivo through the enterohepatic circulation and transport system . It is absorbed almost without hindrance and quickly transported to our vital organs .

Subcellular Localization

It is known that this compound primarily inhibits RNA polymerase II, which is located in the nucleus of the cell .

Properties

IUPAC Name

2-[34-butan-2-yl-8,22-dihydroxy-13-(3-hydroxybutan-2-yl)-2,5,11,14,27,30,33,36,39-nonaoxo-27λ4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H53N9O14S/c1-5-16(2)31-36(59)41-12-28(52)42-26-15-63(62)38-22(21-7-6-19(50)8-23(21)45-38)10-24(33(56)40-13-29(53)46-31)43-37(60)32(17(3)18(4)49)47-35(58)27-9-20(51)14-48(27)39(61)25(11-30(54)55)44-34(26)57/h6-8,16-18,20,24-27,31-32,45,49-51H,5,9-15H2,1-4H3,(H,40,56)(H,41,59)(H,42,52)(H,43,60)(H,44,57)(H,46,53)(H,47,58)(H,54,55)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFILNAORONITPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)O)O)C(C)C(C)O)C5=C(N3)C=C(C=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H53N9O14S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201028142
Record name Epsilon-Amanitin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201028142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

904.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21705-02-2
Record name epsilon-Amanitin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021705022
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epsilon-Amanitin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201028142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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